molecular formula C17H23NO4 B3387752 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 851721-83-0

1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B3387752
CAS No.: 851721-83-0
M. Wt: 305.4 g/mol
InChI Key: HOMHZRXKFFIZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Material: 4-Methoxyphenylpiperidine

    Reagents: Butyl bromide, potassium carbonate

    Conditions: Reflux in acetonitrile

    Reaction: N-alkylation to introduce the butyl group.

  • Carboxylation:

      Starting Material: N-butyl-4-methoxyphenylpiperidine

      Reagents: Carbon dioxide, base (e.g., sodium hydroxide)

      Conditions: High pressure, elevated temperature

      Reaction: Carboxylation to form the final product.

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions

    • Formation of Piperidine Ring:

        Starting Material: 4-Methoxybenzaldehyde

        Reagents: Ammonium acetate, acetic acid

        Conditions: Reflux in ethanol

        Reaction: Formation of 4-methoxyphenylpiperidine via reductive amination.

    Chemical Reactions Analysis

    Types of Reactions: 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

      Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

      Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

      Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

      Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Substitution: Sodium hydride (NaH) and appropriate nucleophiles.

    Major Products:

      Oxidation: 1-Butyl-2-(4-hydroxyphenyl)-6-oxopiperidine-3-carboxylic acid.

      Reduction: 1-Butyl-2-(4-methoxyphenyl)-6-hydroxypiperidine-3-carboxylic acid.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Chemistry:

      Catalysis: Used as a ligand in transition metal-catalyzed reactions.

      Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Biology:

      Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

      Receptor Binding: Investigated for binding affinity to various biological receptors.

    Medicine:

      Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry:

      Materials Science: Utilized in the development of novel polymers and materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, its ability to bind to receptors can modulate signal transduction pathways, leading to various biological effects.

    Comparison with Similar Compounds

    • 1-Butyl-2-(4-hydroxyphenyl)-6-oxopiperidine-3-carboxylic acid
    • 1-Butyl-2-(4-methoxyphenyl)-6-hydroxypiperidine-3-carboxylic acid
    • 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxamide

    Comparison: 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry.

    Properties

    IUPAC Name

    1-butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H23NO4/c1-3-4-11-18-15(19)10-9-14(17(20)21)16(18)12-5-7-13(22-2)8-6-12/h5-8,14,16H,3-4,9-11H2,1-2H3,(H,20,21)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HOMHZRXKFFIZCA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H23NO4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301180703
    Record name 1-Butyl-2-(4-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301180703
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    305.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    851721-83-0
    Record name 1-Butyl-2-(4-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=851721-83-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-Butyl-2-(4-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301180703
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
    Reactant of Route 3
    1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
    Reactant of Route 4
    1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
    Reactant of Route 5
    1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
    Reactant of Route 6
    1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.